Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate is a chemical compound with the molecular formula C18H23NO5 and a molecular weight of 333.38 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with benzyl, dimethyl, and oxo groups, as well as two ester functionalities. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of benzylamine with dimethyl acetylenedicarboxylate, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-oxopiperidine-1,3-dicarboxylate
- DiMethyl 1-benzoyl-5-oxopiperidin-2,4-dicarboxylate
- Benzyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate
- 1-TERT-BUTYL 3-METHYL 3-BENZYL-4-OXOPIPERIDINE-1,3-DICARBOXYLATE
- Diethyl 3-oxopiperidine-1,4-dicarboxylate
- Benzyl 2-oxopiperidine-1-carboxylate
Uniqueness
Dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C18H23NO5 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
dimethyl 1-benzyl-3,5-dimethyl-4-oxopiperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H23NO5/c1-17(15(21)23-3)11-19(10-13-8-6-5-7-9-13)12-18(2,14(17)20)16(22)24-4/h5-9H,10-12H2,1-4H3 |
InChI Key |
BCZIWFDIIQZRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(C1=O)(C)C(=O)OC)CC2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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